Oxoguanosine
Overview
Description
Oxoguanosine is a nucleoside derivative where guanosine is modified by the addition of an oxygen atom at the 8th position of the guanine base
Mechanism of Action
Target of Action
Oxoguanosine, also known as 8-oxoguanine, is a product of the oxidation of guanine, one of the four bases in DNA . The primary target of this compound is the guanine base in nucleic acids, which is the most susceptible to oxidation . The enzyme that recognizes and interacts with this compound is the human 8-oxoguanine-DNA glycosylase (OGG1) .
Mode of Action
This compound interacts with its target, the guanine base, by forming an oxidized derivative of guanine . This interaction results in a mismatched pairing with adenine, leading to G to T and C to A substitutions in the genome . The enzyme OGG1 is responsible for the prompt removal of this compound from human cells .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the DNA repair pathways, where it is actively repaired by DNA glycosylase OGG1 . This compound in RNA causes problems in aberrant quality and translational fidelity, thereby it is subjected to the RNA decay pathway .
Pharmacokinetics
It is known that this compound can be produced directly at the dna and rna levels or at the free nucleotide level, which can be incorporated through dna replication or rna transcription .
Result of Action
The result of this compound’s action is the induction of mutations in the genome, specifically G to T and C to A substitutions . These mutations can be deleterious and contribute to various pathologies, including cancer .
Action Environment
The action of this compound is influenced by environmental factors such as oxidative stress. Reactive oxygen species, which are continuously generated as byproducts of aerobic metabolism, can increase the production of this compound . This increase can overwhelm homeostatic regulation, thereby imposing oxidative stress and leading to various pathogeneses, including tumorigenesis and neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
Oxoguanosine plays a crucial role in biochemical reactions, particularly in the context of oxidative stress. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with DNA glycosylases, such as OGG1 (8-oxoguanine DNA glycosylase), which recognize and excise this compound from DNA, initiating the base excision repair pathway . Additionally, this compound can interact with RNA-binding proteins, affecting RNA stability and translation. For example, it has been shown to bind preferentially to certain RNA-binding proteins like IGF2BP1-3 and hnRNPD, while repelling others such as RBM4 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In cells, this compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound in mRNA can lead to errors in translation, resulting in the production of dysfunctional proteins . This can have downstream effects on cellular processes, including cell cycle regulation, apoptosis, and stress responses. In neurodegenerative diseases, elevated levels of this compound in RNA have been associated with impaired neuronal function and cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can form base pairs with adenine instead of cytosine, leading to G-to-T transversions during DNA replication . This mutagenic property is a key factor in its role in carcinogenesis. Additionally, this compound can inhibit or activate enzymes involved in DNA repair and replication. For example, it can inhibit the activity of DNA polymerases, leading to replication errors and genomic instability . This compound can also induce changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under physiological conditions, but it can undergo degradation under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained oxidative stress and chronic inflammation . In vitro and in vivo studies have demonstrated that the accumulation of this compound in cells can lead to long-term changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and DNA damage, which can be repaired by cellular mechanisms . At high doses, this compound can cause significant toxicity, leading to cell death and tissue damage . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable biological response . Toxic effects at high doses include increased mutagenesis, impaired organ function, and increased risk of cancer .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and DNA repair. It is primarily generated through the oxidation of guanosine by reactive oxygen species . Enzymes such as OGG1 play a crucial role in recognizing and excising this compound from DNA, facilitating its repair . Additionally, this compound can affect metabolic flux by altering the levels of metabolites involved in nucleotide synthesis and energy production . It can also interact with cofactors such as NAD+ and FAD, influencing redox reactions and cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be transported into cells via nucleoside transporters, such as ENT1 and CNT2 . Once inside the cell, this compound can be incorporated into DNA and RNA, where it exerts its effects . It can also bind to specific proteins, affecting its localization and accumulation within different cellular compartments . For example, this compound has been found to accumulate in the mitochondria, where it can contribute to mitochondrial dysfunction and oxidative stress .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, this compound can be targeted to the nucleus by nuclear localization signals, where it can affect DNA replication and repair . In the cytoplasm, this compound can interact with RNA-binding proteins, influencing RNA stability and translation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxoguanosine can be synthesized through various chemical reactions involving guanosine. One common method involves the oxidation of guanosine using oxidizing agents such as hydrogen peroxide or ozone. The reaction conditions typically require a controlled environment to prevent over-oxidation and ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using advanced oxidation technologies. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: Oxoguanosine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various nucleophiles and electrophiles can be used to substitute functional groups on the this compound molecule.
Major Products Formed:
Oxidation: Further oxidation can lead to the formation of 8-hydroxy-2'-deoxyguanosine.
Reduction: Reduction reactions can yield reduced forms of this compound.
Substitution: Substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
Oxoguanosine is widely used in scientific research due to its role in studying oxidative stress and DNA damage. It is a key biomarker for oxidative damage in DNA and is used in various biological and medical research applications, including:
Chemistry: Studying the mechanisms of oxidative stress and DNA repair.
Biology: Investigating the effects of oxidative stress on cellular processes.
Medicine: Researching the role of oxidative stress in diseases such as cancer and neurodegenerative disorders.
Industry: Developing antioxidants and other therapeutic agents.
Comparison with Similar Compounds
Oxoguanosine is similar to other oxidized nucleosides such as 8-oxoadenine and 8-oxocytosine. it is unique in its ability to form stable adducts with DNA and its role as a biomarker for oxidative stress. Other similar compounds include:
8-oxoadenine: Oxidized form of adenine.
8-oxocytosine: Oxidized form of cytosine.
8-oxo-2'-deoxyguanosine: Another oxidized form of guanosine.
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Properties
IUPAC Name |
(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O6/c11-10-13-6-2(7(18)14-10)12-1-15(6)8-4(17)3(16)5(21-8)9(19)20/h1,3-5,8,16-17H,(H,19,20)(H3,11,13,14,18)/t3-,4+,5-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAADZNSXOCOCZ-MXSWDONDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)C(=O)O)O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)O)O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101141787 | |
Record name | 1-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-1-deoxy-β-D-ribofuranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101141787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15596-14-2 | |
Record name | 1-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-1-deoxy-β-D-ribofuranuronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15596-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-1-deoxy-β-D-ribofuranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101141787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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